molecular formula C9H11NO4 B8676509 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 51595-68-7

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B8676509
CAS RN: 51595-68-7
M. Wt: 197.19 g/mol
InChI Key: FEWLBZQGGXQGSH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51595-68-7

Product Name

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C9H11NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h10H,3H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

FEWLBZQGGXQGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 400 ml of benzene there are dissolved 100 g of menthol, added with 1 ml triethylamine, at refluxing and stirring for one hour there are added 55 ml of diketene and benzene is distilled-off under a reduced pressure (150 mm Hg). The remaining oily product consisting mainly of methyl ether of acetoacetic acid is dissolved in 400 ml of ethanol, added with 28 g of hexamethylenetetramine and 5 g of ammonium acetate and the reaction mixture is boiled on a water bath for 30 minutes. After cooling, the precipitated yellow substance is filtered-off and recrystallized from ethanol. There are obtained 105 g (69% of the theoretical value) of menthyl ester of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid in the form of a bright-yellow crystalline substance having its melting temperature of from 180°-182° C.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 g
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 22.2 g of bornyl ester of acetoacetic acid 7 g of hexamethylenetetramine, 3.9 g of ammonium acetate and 150 ml of ethyl alcohol is refluxed for 30 minutes. After cooling a yellow substance is precipitated which is then filtered-off and recrystallized from ethanol. There are obtained 12 g (52% of the theoretical value) of bornyl ester of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid as a yellow crystalline substance having melting point of 171°-173° C.
[Compound]
Name
bornyl ester
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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